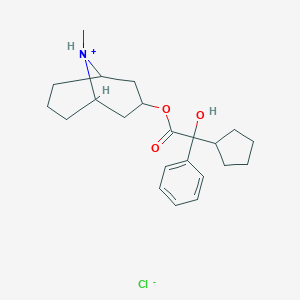
9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a synthetic derivative of the natural product gambogic acid and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. The compound has also been shown to modulate the activity of neurotransmitters and protect against oxidative stress.
Effets Biochimiques Et Physiologiques
9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. The compound has also been shown to modulate the activity of neurotransmitters and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride in lab experiments is its high purity and high yield. The compound is also relatively stable and can be stored for extended periods. However, one of the limitations is the limited availability of the compound, which can make it difficult to conduct large-scale experiments.
Orientations Futures
There are several future directions for research on 9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride. One area of research is the development of more efficient synthesis methods to increase the availability of the compound. Another area of research is the investigation of the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride involves the reaction of gambogic acid with 3-bromophenylcyclopentylglycolic acid chloride in the presence of a base. The resulting compound is then treated with methyl iodide to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
Numéro CAS |
101710-82-1 |
|---|---|
Nom du produit |
9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride |
Formule moléculaire |
C22H32ClNO3 |
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C22H31NO3.ClH/c1-23-18-12-7-13-19(23)15-20(14-18)26-21(24)22(25,17-10-5-6-11-17)16-8-3-2-4-9-16;/h2-4,8-9,17-20,25H,5-7,10-15H2,1H3;1H |
Clé InChI |
SBJYTWQWLAYQLA-UHFFFAOYSA-N |
SMILES |
C[NH+]1C2CCCC1CC(C2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O.[Cl-] |
SMILES canonique |
C[NH+]1C2CCCC1CC(C2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O.[Cl-] |
Synonymes |
(9-methyl-9-azoniabicyclo[3.3.1]non-7-yl) 2-cyclopentyl-2-hydroxy-2-ph enyl-acetate chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



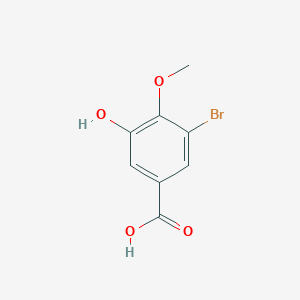
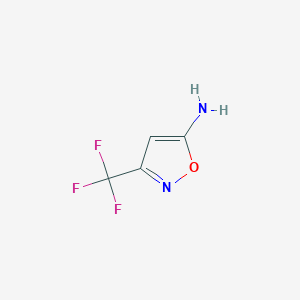
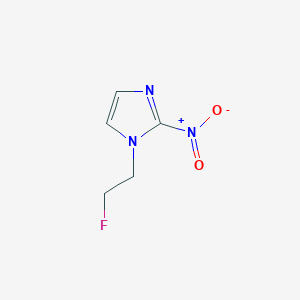
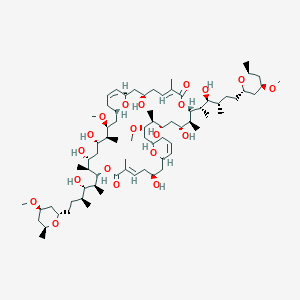
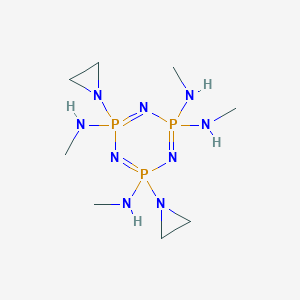
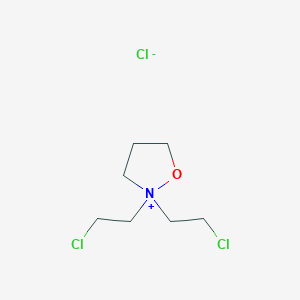
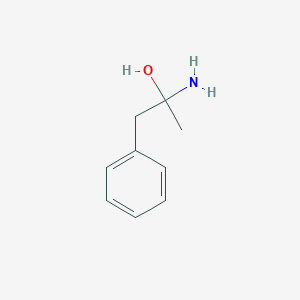
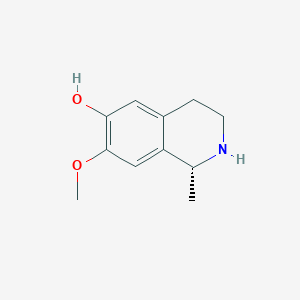
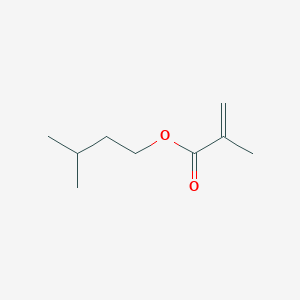
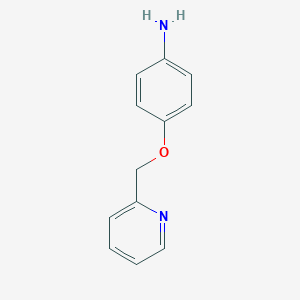
![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)
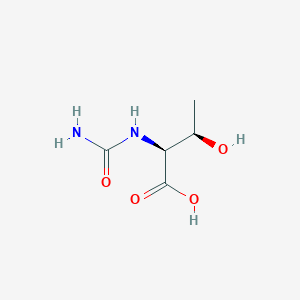
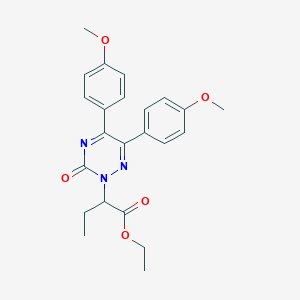
![1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B10282.png)